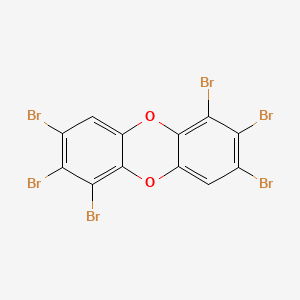![molecular formula C8H8N2OS B14334296 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- CAS No. 105246-05-7](/img/structure/B14334296.png)
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . This process can be carried out under various conditions, including different temperatures and solvents, to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often focus on scalability and cost-effectiveness. A catalyst-free, one-pot three-component reaction has been reported, which involves the use of ethylene glycol as a green solvent at 100°C . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions, particularly involving halogenated reagents, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Halogenated compounds: For substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolopyrimidines .
Applications De Recherche Scientifique
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, antihypertensive, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, such as the 5-HT2A receptor . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolopyrimidines such as:
Uniqueness
What sets 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
105246-05-7 |
|---|---|
Formule moléculaire |
C8H8N2OS |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
7-methyl-3-methylidene-[1,3]thiazolo[3,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7-10(8(11)9-5)6(2)4-12-7/h3H,2,4H2,1H3 |
Clé InChI |
KOTUMOULETWOTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)N2C(=C)CSC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


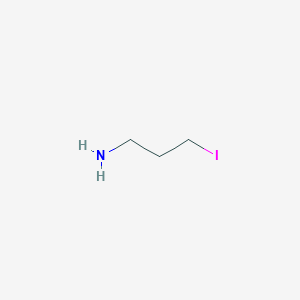
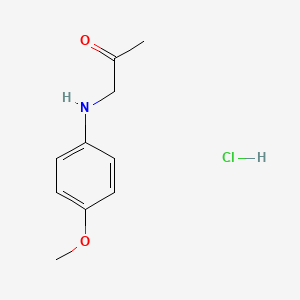
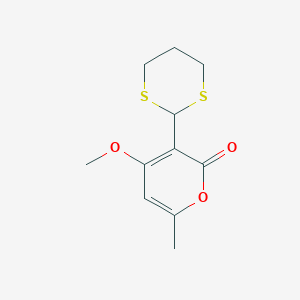


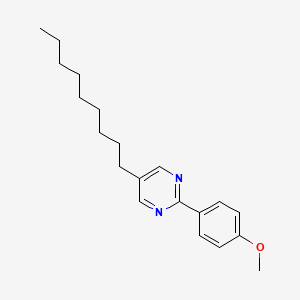


![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)

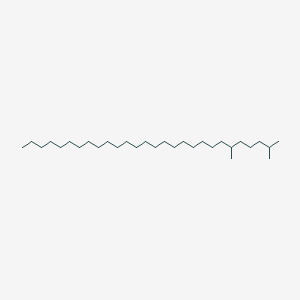
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
